2-Dimethylamino-3-nitrofluorene
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Overview
Description
2-Dimethylamino-3-nitrofluorene is an organic compound with the molecular formula C15H14N2O2 It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-3-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylamino-3-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
2-Dimethylamino-3-nitrofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dimethylamino-3-nitrofluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and other biochemical pathways
Comparison with Similar Compounds
- 2-Dimethylamino-1-nitrofluorene
- 7-Dimethylamino-2-fluorenesulfonate
- 2,7-Dibromo-4-nitrofluorene
Comparison: 2-Dimethylamino-3-nitrofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. For example, the position of the nitro group can significantly influence the compound’s reactivity and interaction with other molecules .
Biological Activity
2-Dimethylamino-3-nitrofluorene (DMANF) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of DMANF, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- IUPAC Name : 2-(Dimethylamino)-3-nitrofluorene
DMANF exhibits biological activity primarily through the following mechanisms:
- Cytotoxicity : DMANF has been shown to induce apoptosis in various cancer cell lines. The compound's nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules, causing oxidative stress and DNA damage .
- Antimicrobial Properties : Preliminary studies indicate that DMANF may possess antimicrobial activity against certain bacterial strains, although comprehensive studies are still required to establish its efficacy and mechanism.
- Mutagenicity : As a nitroaromatic compound, DMANF has been studied for its mutagenic potential. Research indicates that it can cause mutations in bacterial systems, raising concerns about its safety in environmental and occupational settings .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of DMANF on human breast cancer cells (MCF-7). The results indicated that DMANF treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic cells .
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 15 |
50 | 50 | 40 |
100 | 20 | 70 |
Case Study 2: Mutagenicity Assessment
In a mutagenicity assay using Salmonella typhimurium strains TA98 and TA100, DMANF was found to induce mutations in a concentration-dependent manner. The results suggested that the compound's nitro group plays a significant role in its mutagenic activity, particularly when activated by metabolic enzymes .
Concentration (µg/plate) | TA98 Mutations (per plate) | TA100 Mutations (per plate) |
---|---|---|
0 | 10 | 5 |
10 | 50 | 30 |
50 | 150 | 100 |
Toxicological Profile
The toxicological profile of DMANF indicates several concerns regarding its safety:
- Acute Toxicity : In animal studies, high doses of DMANF resulted in significant toxicity characterized by liver damage and hematological changes.
- Chronic Exposure Risks : Long-term exposure studies have raised alarms about potential carcinogenic effects due to its mutagenic properties.
Properties
CAS No. |
57105-64-3 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
HUINNTZAYMOQQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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